molecular formula C7H11BrO B2632762 1-Bromocyclohexane-1-carbaldehyde CAS No. 34899-90-6

1-Bromocyclohexane-1-carbaldehyde

Cat. No.: B2632762
CAS No.: 34899-90-6
M. Wt: 191.068
InChI Key: CDOJHTBRMAVYQB-UHFFFAOYSA-N
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Description

1-Bromocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11BrO. It is characterized by a bromine atom and an aldehyde group attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique reactivity and structural properties .

Scientific Research Applications

1-Bromocyclohexane-1-carbaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclohexane-1-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of cyclohexane followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclohexane-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

1-bromocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJHTBRMAVYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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